molecular formula C9H7F3O3 B1447594 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid CAS No. 1261569-12-3

4-Hydroxy-2-(trifluoromethyl)phenylacetic acid

Cat. No.: B1447594
CAS No.: 1261569-12-3
M. Wt: 220.14 g/mol
InChI Key: PQKOWGLTNBRLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which also bears a hydroxy group (-OH) and an acetic acid moiety (-CH2COOH)

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, palladium acetate, potassium bicarbonate, and t-amyl alcohol . These interactions suggest that this compound may act as a substrate or modulator in enzymatic reactions, influencing the activity of enzymes involved in these processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of particular interest. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the trifluoromethyl group in the compound plays a crucial role in pharmaceuticals, agrochemicals, and materials, indicating its potential impact on cellular activities . The presence of the hydroxyl group may also contribute to its interactions with cellular proteins and enzymes, further modulating cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The trifluoromethyl group is known to participate in radical trifluoromethylation, which involves the formation of carbon-centered radical intermediates . These intermediates can interact with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. The hydroxyl group in the compound may also form hydrogen bonds with biomolecules, enhancing its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound undergoes diolefination mediated by specific ligands, which may affect its stability and long-term effects on cellular function . Additionally, the compound’s impact on cellular processes may vary depending on the duration of exposure and the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. It is essential to determine the threshold effects and optimal dosages to understand the compound’s safety and efficacy in animal studies. The trifluoromethyl group in the compound may contribute to its potency and toxicity, necessitating careful dosage optimization .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes diolefination mediated by specific ligands, indicating its participation in complex biochemical reactions . These interactions may affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound may interact with transporters and binding proteins, affecting its localization and accumulation. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its transport across cellular membranes and its distribution within various cellular compartments .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The hydroxyl group in the compound may play a role in its localization by forming interactions with specific proteins or lipids within the cell . Understanding the subcellular distribution of the compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as 4-hydroxyphenylacetic acid, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature, pressure, and the use of efficient catalysts to maximize yield and minimize by-products. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 4-hydroxy-2-(trifluoromethyl)benzaldehyde or 4-hydroxy-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-hydroxy-2-(trifluoromethyl)phenylethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    4-Hydroxyphenylacetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)phenylacetic acid:

    4-Hydroxy-3-(trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in a different position, leading to variations in its chemical behavior.

Uniqueness: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the hydroxy, trifluoromethyl, and carboxylic acid groups provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

2-[4-hydroxy-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)7-4-6(13)2-1-5(7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKOWGLTNBRLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-2-(trifluoromethyl)phenylacetic acid (500 mg) in acetic acid (5.00 mL) was added a 48% aqueous hydrobromic acid solution (5.00 mL), followed by stirring at 145° C. overnight. The reaction suspension was concentrated under reduced pressure, to the residue was then added water, and the resulting solid was collected by filtration to obtain 4-hydroxy-2-(trifluoromethyl)phenylacetic acid (300 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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